Clorhidrato de tiazolidina

Descripción general

Descripción

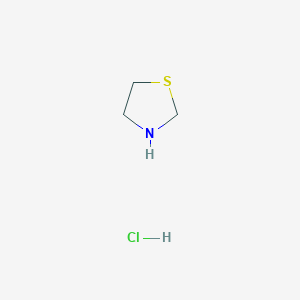

Thiazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with both sulfur and nitrogen atoms.

Aplicaciones Científicas De Investigación

Thiazolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Mode of Action

Thiazolidine hydrochloride interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Biochemical Pathways

The biochemical pathways affected by Thiazolidine hydrochloride involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .

Pharmacokinetics

The pharmacokinetics of Thiazolidine hydrochloride involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of Thiazolidine hydrochloride .

Result of Action

The result of Thiazolidine hydrochloride’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .

Action Environment

The action of Thiazolidine hydrochloride is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Análisis Bioquímico

Biochemical Properties

Thiazolidine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of sulfur in thiazolidine hydrochloride enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations

Cellular Effects

Thiazolidine hydrochloride has diverse effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Thiazolidine hydrochloride involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Thiazolidine hydrochloride exhibits fast reaction kinetics with 1,2-aminothiols, forming a thiazolidine product that remains stable under physiological conditions . This suggests that Thiazolidine hydrochloride could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Thiazolidine hydrochloride vary with different dosages in animal models. In a study involving Wistar rats and Swiss mice, thiazolidine-2,4-dione derivatives (a class of drugs related to Thiazolidine hydrochloride) showed anti-hyperglycemic and anti-hyperlipidemic effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazolidine hydrochloride can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is typically carried out under physiological conditions, which allows for the formation of a stable thiazolidine product without the need for a catalyst . The reaction is efficient and can be performed at neutral pH, making it suitable for bioconjugation applications .

Industrial Production Methods: Industrial production of thiazolidine hydrochloride often involves the use of ortho-boronic acid modified benzaldehydes to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Thiazolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiazolidine hydrochloride to its corresponding thiol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Comparación Con Compuestos Similares

- Thiazolidinone

- Thiazoline

- Thiazole

Actividad Biológica

Thiazolidine hydrochloride, a derivative of thiazolidine, is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of thiazolidine hydrochloride, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Thiazolidine hydrochloride (C₃H₇NS·HCl) consists of a thiazolidine ring containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Thiazolidine hydrochloride exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Thiazolidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that thiazolidines can inhibit the growth of various pathogenic microorganisms, making them potential candidates for treating infections .

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, which may be beneficial in managing conditions characterized by inflammation .

- Antioxidant Activity : Thiazolidine hydrochloride demonstrates antioxidant effects, helping to neutralize free radicals and reduce oxidative stress in cells .

- Anticancer Potential : Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Mechanisms include modulation of cell cycle progression and inhibition of angiogenesis .

- Metabolic Regulation : Thiazolidine derivatives are recognized for their role in improving insulin sensitivity and glycemic control, making them relevant in the treatment of type 2 diabetes mellitus. Clinical trials have shown reductions in HbA1c levels among patients treated with thiazolidinediones .

The biological activity of thiazolidine hydrochloride is attributed to its interaction with various biological targets:

- PPARγ Modulation : Thiazolidines act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and adipocyte differentiation .

- Inhibition of Protein Tyrosine Phosphatases : Some thiazolidine derivatives inhibit specific protein tyrosine phosphatases involved in insulin signaling pathways, enhancing insulin action in target tissues .

- Induction of Apoptosis : Thiazolidines can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Clinical Trials

Several studies have highlighted the effectiveness of thiazolidine hydrochloride in various therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidine derivatives against clinical isolates. Results showed that certain compounds exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential use as novel antimicrobial agents .

- Diabetes Management : In a clinical trial involving patients with type 2 diabetes, thiazolidinedione treatment resulted in significant improvements in glycemic control compared to standard therapies. The trial reported an average reduction in HbA1c levels by approximately 0.8% after six months of treatment .

- Cancer Treatment : Research on the anticancer effects of thiazolidines demonstrated that specific derivatives could inhibit tumor growth in xenograft models by inducing apoptosis and reducing tumor vascularization .

Data Summary

The following table summarizes key findings related to the biological activities of thiazolidine hydrochloride:

Propiedades

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of IOTH?

A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]

Q2: How does IOTH interact with biological targets?

A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.

Q3: Has computational chemistry been used to study IOTH?

A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []

Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?

A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.

Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?

A5: Research suggests potential applications for thiazolidine derivatives in various areas:

- Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.

- Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.

Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?

A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.